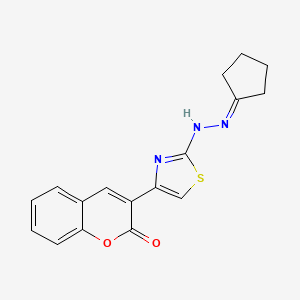

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one” is a compound that has been synthesized and studied for its antimicrobial activity . It belongs to a series of 2-aryliden-hydrazone-thiazoles .

Synthesis Analysis

The compound was synthesized starting from aryliden-thiosemicarbazones by the Hantzsch condensations with different α (or γ)-halocarbonyl compounds .Molecular Structure Analysis

The molecular formula of the compound is C15H14N4S . The molecular weight is 282.36 (free base basis) .Chemical Reactions Analysis

The compound was synthesized through a series of reactions starting from aryliden-thiosemicarbazones . More specific details about the chemical reactions involved in the synthesis are not available in the retrieved data.Physical and Chemical Properties Analysis

The compound is a white-yellow powder . It has a melting point of 88-89°C . It is soluble in DMSO at 50 mg/mL . It should be stored at 2-8°C .Scientific Research Applications

Synthesis Techniques and Chemical Activities

The chemical compound is a part of a broader family of compounds that include various derivations of thiazole and chromen-2-one, which have been synthesized and studied for their diverse biological and chemical properties. One notable study involves the ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus. This method has demonstrated rapid synthesis capabilities, leading to compounds with potential cytotoxic activity against certain cell lines, indicating a route for potential therapeutic applications (Gomha & Khalil, 2012). Furthermore, multicomponent synthesis techniques have facilitated the creation of pyrazolyl triazolo thiadiazinyl chromen-2-ones, showcasing the versatility and adaptability of synthetic methods in generating complex molecules (Pavurala & Vedula, 2015).

Biological Activities

Research into coumarin-thiazole derivatives has highlighted their potential in biological applications, notably for their antimicrobial properties. These compounds have been shown to effectively combat a range of microorganisms, making them candidates for use in antimicrobial coatings and therapies. A particular study synthesized coumarin thiazole derivatives and evaluated their antimicrobial activity when incorporated into polyurethane varnishes, demonstrating enhanced antimicrobial effects (El‐Wahab et al., 2014). Additionally, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has been explored, with some compounds showing promising antimicrobial effects, highlighting the therapeutic potential of these chemical frameworks (Darwish et al., 2014).

Antioxidant and Antibacterial Activities

The antioxidant and antibacterial capabilities of thiazolyl-pyrazole-biscoumarin compounds have been investigated, revealing significant biological activity that could be leveraged in pharmaceutical development. These compounds not only show good biological capacity but also exhibit promising routes for the development of new antibacterial and antioxidant therapies (Mahmoodi & Ghodsi, 2017).

Mechanism of Action

Target of Action

The primary target of the compound 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is N-acetyltransferase 10 (NAT10) . NAT10 is a lysine acetyltransferase that acts on microtubules and histones . It mainly exists in the nucleolus .

Mode of Action

This compound acts as a potent inhibitor of NAT10 . It remodels nuclear architecture through the inhibition of NAT10’s lysine acetyltransferase activity . This results in significant changes in the shape of the nucleus in cells .

Biochemical Pathways

The compound this compound affects the biochemical pathway involving NAT10 and its role in microtubule reorganization . By inhibiting NAT10, it mediates microtubule reorganization, which in turn remedies the nuclear shape in LMNA-depleted cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the remodeling of nuclear architecture and improvement of nuclear shape in LMNA-depleted cells . It also improves the health status of cells derived from LMNA-mutated HGPS patients and primary MRC5 fibroblasts aged in culture .

Action Environment

It is known that the compound is stable under -20℃ storage conditions , which suggests that temperature could be a factor influencing its stability.

Properties

IUPAC Name |

3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHHQYKEDCRGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2723852.png)

![6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2723858.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)

![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)

![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)